molecular formula C18H10O3 B158551 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione CAS No. 1625-83-8

9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione

Cat. No.: B158551
CAS No.: 1625-83-8
M. Wt: 274.3 g/mol
InChI Key: QJHKAOSKFASRQJ-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione is a chemical compound with the molecular formula C18H10O3. It is known for its rigid structure and unique chemical properties, making it a valuable compound in various scientific research fields .

Chemical Reactions Analysis

9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione exerts its effects involves its ability to form strong charge-assisted hydrogen bonds and other interactions with target molecules. These interactions can influence the behavior and properties of the target molecules, leading to various effects .

Properties

CAS No.

1625-83-8

Molecular Formula

C18H10O3

Molecular Weight

274.3 g/mol

IUPAC Name

17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione

InChI

InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H

InChI Key

QJHKAOSKFASRQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O

1625-83-8

Synonyms

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in FIG. 2A, diacid 2 (8.76 g, 29.2 mmol) was suspended in dry dichloromethane (ca. 300 mL) in a dry, septum-capped round-bottom flask, to which was added a few drops of dry dimethylformamide. The mixture was cooled to 0° C. in an ice-water bath and the flask was connected to a oil-bubbler with flexible plastic tubing. Oxalyl chloride (3.9 g, 30.7 mmol) was added dropwise with a syringe as the suspension was stirred. Within few minutes, gas was released through the oil bubbler as the reaction began. The reaction mixture was adequately cooled prior to the addition of oxalyl chloride to avoid a violent release of gas. The reaction mixture was allowed to warm to room temperature as it was stirred overnight (ca. 16 h), during which the reaction mixture became homogeneous. The solvent was evaporated under vacuum and the resulting crude product was recrystallized from toluene to give the title compound as pale beige crystals (7.41 g, 90%). 1H NMR (500 MHz, CDCl3): 7.45 (4H, dd, J=5.2 and 3.2 Hz), 7.09 (4H, dd, J=5.0 and 3.5 Hz), 5.55 (2H, s).
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
90%

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